1,1,2-Propanetriol

Physical Chemistry Material Science Formulation

1,1,2-Propanetriol (CAS 65687-54-9) is a C3 triol with the molecular formula C3H8O3 and a molecular weight of 92.09 g/mol. It is a structural isomer of the widely used commodity chemical glycerol (1,2,3-propanetriol), differing in the position of its hydroxyl groups.

Molecular Formula C3H8O3
Molecular Weight 92.09 g/mol
CAS No. 65687-54-9
Cat. No. B15442449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2-Propanetriol
CAS65687-54-9
Molecular FormulaC3H8O3
Molecular Weight92.09 g/mol
Structural Identifiers
SMILESCC(C(O)O)O
InChIInChI=1S/C3H8O3/c1-2(4)3(5)6/h2-6H,1H3
InChIKeyCZMAXQOXGAWNDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,2-Propanetriol (CAS 65687-54-9): Structural Isomer for Specialized Polyurethane and Polyol Applications


1,1,2-Propanetriol (CAS 65687-54-9) is a C3 triol with the molecular formula C3H8O3 and a molecular weight of 92.09 g/mol . It is a structural isomer of the widely used commodity chemical glycerol (1,2,3-propanetriol), differing in the position of its hydroxyl groups [1]. This compound is a clear, colorless, and slightly viscous liquid [2] that serves as a functional polyol building block. Its unique substitution pattern on the propane backbone imparts distinct physical properties and reactivity compared to its more common isomer, making it a candidate for specialized applications in polymer synthesis, particularly where a specific hydroxyl group arrangement is required for chain extension or crosslinking [3].

Why 1,1,2-Propanetriol Cannot Be Replaced by Generic Glycerol or Propylene Glycol Without Performance Verification


Generic substitution of 1,1,2-propanetriol with glycerol (1,2,3-propanetriol) or propylene glycol (1,2-propanediol) is not straightforward due to fundamental differences in molecular architecture and resulting physicochemical properties. The position of hydroxyl groups on the propane backbone dictates intermolecular hydrogen bonding patterns, which directly influence critical parameters such as viscosity, boiling point, and density [1]. For instance, the predicted density of 1,1,2-propanetriol is approximately 1.3 g/cm³ [2], which is higher than that of pure glycerol (1.26 g/cm³) and significantly greater than propylene glycol (1.04 g/cm³) [3]. Furthermore, the unique hydroxyl arrangement in 1,1,2-propanetriol, featuring a geminal diol moiety, introduces distinct reactivity and stereochemical outcomes in polymer synthesis that are not achievable with the symmetric 1,2,3-isomer, as explicitly claimed in patent literature for polyurethane foam production [4]. Such differences preclude simple one-to-one substitution without rigorous reformulation and validation of final product performance.

Quantitative Differentiation of 1,1,2-Propanetriol: Property and Application Evidence


Higher Density and Distinct Volumetric Properties vs. Glycerol and Propylene Glycol

1,1,2-Propanetriol exhibits a predicted density of 1.3±0.1 g/cm³, which is measurably higher than that of its common isomer glycerol (1.26 g/cm³) and substantially greater than the diol analog propylene glycol (1.04 g/cm³) [1]. This difference in mass per unit volume can influence the final density of formulated products and the volumetric dosing in industrial processes.

Physical Chemistry Material Science Formulation

Lower Boiling Point for Energy-Efficient Distillation vs. Glycerol

The predicted boiling point of 1,1,2-propanetriol is 233.4±20.0 °C at 760 mmHg, which is significantly lower than the widely accepted boiling point of glycerol (290 °C) [1]. This 56.6 °C reduction in boiling point can translate to lower energy requirements and reduced thermal degradation risk during purification by distillation.

Chemical Engineering Separation Science Process Optimization

Patent-Specified Use as a Distinct Polyurethane Foam Component

U.S. Patent 5,185,383 explicitly lists '1,1,2-propane triol' among a group of suitable propane triols for creating polyurethane foams, distinguishing it from other isomers like 1,1,1-propane triol and 1,1,3-propane triol [1]. While the patent does not provide quantitative performance data, the specific inclusion of this isomer suggests its structural features (geminal diol arrangement) impart unique reactivity or physical properties in the foam formulation, differentiating it from the more common 1,2,3-isomer (glycerol).

Polymer Chemistry Polyurethane Materials Synthesis

Predicted Lower Vapor Pressure for Reduced Volatility vs. Propylene Glycol

1,1,2-Propanetriol has a predicted vapor pressure of 0.0±1.0 mmHg at 25°C [1]. This is considerably lower than the reported vapor pressure of propylene glycol, which is approximately 0.13 mmHg at 25°C [2]. The near-zero vapor pressure indicates minimal evaporative loss and a lower concentration of airborne volatiles in the workplace.

Physical Chemistry Volatility Safety

High-Value Application Scenarios for 1,1,2-Propanetriol Based on Evidence


Specialized Polyurethane and Non-Isocyanate Polyurethane (NIPU) Synthesis

This isomer is a specified component in polyurethane foam formulations [1]. Researchers and manufacturers developing sprayable polyurethane systems or NIPUs should procure 1,1,2-propanetriol when the unique reactivity of its geminal diol arrangement is required for achieving specific crosslinking density, hydrophilicity, or mechanical properties that cannot be replicated by the symmetric glycerol. The lower boiling point [2] may also facilitate easier removal of unreacted monomer or byproducts during polymer purification.

High-Density and Low-Volatility Formulations

In applications where mass per unit volume is a critical design parameter, such as in density gradient media, buoyancy fluids, or high-solids coatings, 1,1,2-propanetriol's higher predicted density (1.3 g/cm³) [3] offers a distinct advantage over glycerol (1.26 g/cm³) and propylene glycol (1.04 g/cm³). Simultaneously, its near-zero vapor pressure [4] makes it suitable for open systems or long-term storage where evaporative loss and volatile emissions must be minimized, such as in certain electronic cooling fluids or high-boiling industrial solvents.

Energy-Efficient Chemical Intermediate

For chemical processes requiring a triol that can be distilled at lower temperatures, 1,1,2-propanetriol presents a viable alternative to glycerol. Its predicted boiling point is approximately 56.6 °C lower than that of glycerol [2]. This difference can translate into significant energy savings and reduced thermal stress on the molecule during purification by distillation, making it an attractive intermediate for synthesizing esters, ethers, or other derivatives that require a high-purity triol feedstock.

Research on Structure-Property Relationships of Polyols

Academic and industrial research groups studying the fundamental relationship between polyol molecular architecture and material properties should include 1,1,2-propanetriol in their compound libraries. Its distinct hydroxyl arrangement serves as a valuable comparator to glycerol and other propanediols, enabling systematic investigations into how hydroxyl positioning affects hydrogen bonding, rheology, and the physical characteristics of derived polymers and formulations [1].

Technical Documentation Hub

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